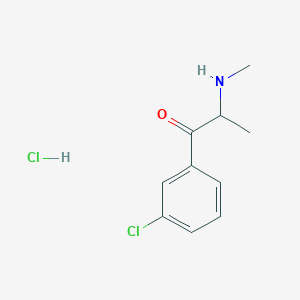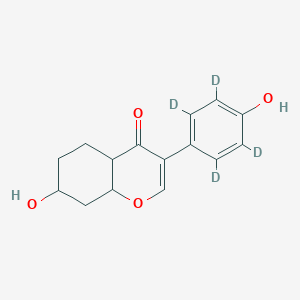
Daidzein-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daidzein-d4 is an isoflavone phytoestrogenic compound that is found in soybeans and other legumes . It is used as an internal standard for the quantification of daidzein by GC- or LC-MS . Daidzein-d4 binds to estrogen receptor β (ERβ) but not ERα at concentrations up to 1 mM . It is estrogenic in vitro, increasing gene transcription mediated by the estrogen response element (ERE) in a reporter assay in an ERβ-dependent manner .
Synthesis Analysis
Daidzein biosynthesis has been rebuilt in yeast and its production has been improved by 94-fold through screening biosynthetic enzymes, identifying rate-limiting steps, implementing dynamic control, engineering substrate trafficking, and fine-tuning competing metabolic processes . The optimized strain produces up to 85.4 mg/L of daidzein .
Molecular Structure Analysis
Daidzein’s chemical composition is analogous to mammalian estrogens . It could be useful with a dual-directional purpose by substituting/hindering with estrogen and estrogen receptor (ER) complex .
Chemical Reactions Analysis
Daidzein-d4 is intended for use as an internal standard for the quantification of daidzein by GC- or LC-MS . It has been found to reduce tumor growth in a PC3 prostate cancer mouse orthotopic model when administered at a dose of 50 mg/kg per day and potentiates the effects of radiation therapy .
Physical And Chemical Properties Analysis
Daidzein-d4 is a solid with a molecular formula of C15H6D4O4 and a formula weight of 258.3 .
Applications De Recherche Scientifique
Solubility, Permeability and Bioavailability Optimization
Daidzein has various significant medicinal values and health benefits, such as anti-oxidant, anti-inflammatory, anti-cancer, anti-diabetic, cholesterol lowering, neuroprotective, cardioprotective and so on . However, its poor solubility, low permeability and inferior bioavailability seriously limit its clinical application and market development . To optimize these properties, a cocrystal of daidzein and piperazine was prepared . This cocrystal resulted in 3.9-, 3.1-, 4.9- and 60.8-fold enhancement in the solubility in four different media, 4.8-fold elevation in the permeability and 3.2-fold in the bioavailability of daidzein .
Enzymatic Preparation
The enzymatic approach for the preparation of daidzein has prevailed, benefitted by its high efficiency and eco-friendly nature . A preparation method of daidzein by enzymatic hydrolysis of daidzin in a new “green” reaction medium-deep eutectic solvents (DESs) was developed . This procedure could be considered a mild, environmentally friendly, highly efficient approach to the economical production of daidzein .
Interference with Hypothalamic/Pituitary/Thyroid System
Both in vitro and animal studies reported that isoflavones can interfere with different checkpoints of the hypothalamic/pituitary/thyroid system .
Mécanisme D'action
Target of Action
Daidzein-d4, like its non-deuterated counterpart Daidzein, primarily targets estrogen receptors , specifically ER-alpha and ER-beta . These receptors play a crucial role in various physiological processes, including the regulation of the reproductive system, cardiovascular function, bone health, and cognition .
Mode of Action
Daidzein-d4 interacts with its targets, the estrogen receptors, in a multifaceted manner. It can bind to these receptors and either mimic or block the action of endogenous estrogen, depending on the tissue type and the presence of other hormonal signals . This dual activity classifies Daidzein-d4 as a selective estrogen receptor modulator (SERM). In tissues where estrogen has a proliferative effect, such as the breast and uterus, Daidzein-d4 may exhibit anti-estrogenic properties, potentially reducing the risk of hormone-dependent cancers. Conversely, in tissues where estrogen plays a protective role, such as bone and the cardiovascular system, Daidzein-d4 can act like estrogen, thereby promoting bone density and improving lipid profiles .
Biochemical Pathways
Daidzein-d4 influences various biochemical pathways. It is primarily produced by the phenylpropane pathway in legumes . After ingestion, it is subject to glucuronidation at the 7-hydroxyl position, and daidzein-7-O-glucuronide is its main metabolite . Daidzein-d4 also modulates the activity of key enzymes and proteins, such as tyrosine kinases and growth factor receptors, contributing to its broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of Daidzein-d4, such as less aqueous solubility, low permeability, and poor bioavailability, are major obstacles restricting its therapeutic applications . Studies have shown that nano-formulations like nanoemulsion and nanosuspension can increase the oral bioavailability of daidzein-d4 . After oral administration, the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (tmax), and elimination half-life (t1/2) values for Daidzein-d4 were significantly improved with these formulations .
Result of Action
The molecular and cellular effects of Daidzein-d4’s action are diverse. It has been found to promote the viability and proliferation of certain cells . It also has various biological activities, including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . Furthermore, it has been shown to have neuroprotective effects in a stroke model via the Akt/mTOR/BDNF channel .
Action Environment
The action, efficacy, and stability of Daidzein-d4 can be influenced by environmental factors. For instance, during the fermentation of legume food, Daidzein-d4 can be decomposed into its aglycone form of Daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert Daidzein into equol . Moreover, Daidzein-d4 is subject to photodegradation in different environments .
Propriétés
IUPAC Name |
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCTVATYOBOWGI-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=COC3CC(CCC3C2=O)O)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137699846 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

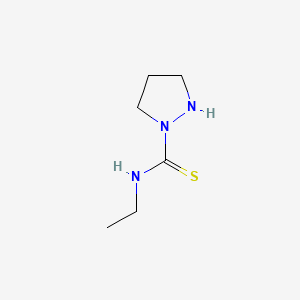


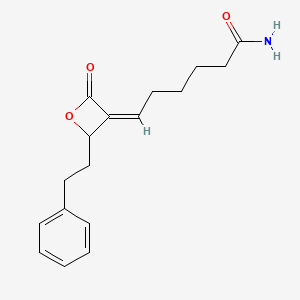

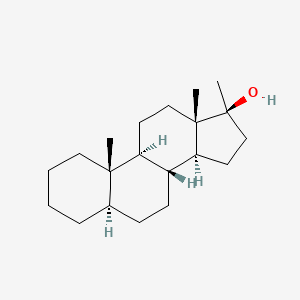
![((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B593301.png)
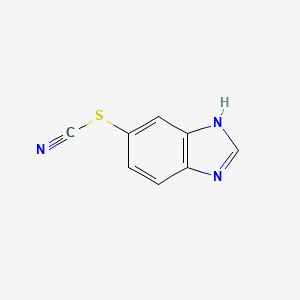
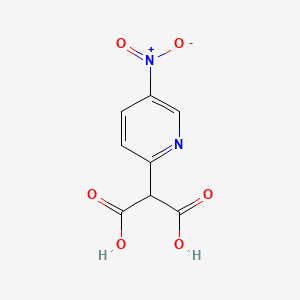
![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)
